molecular formula C21H19ClN4S2 B2777227 4-(4-(4-Chlorobenzyl)piperazin-1-yl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine CAS No. 708996-53-6

4-(4-(4-Chlorobenzyl)piperazin-1-yl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine

Cat. No. B2777227
M. Wt: 426.98
InChI Key: PAPIOPHQCDRZNX-UHFFFAOYSA-N
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Description



  • The compound is a novel heterocyclic derivative.

  • It contains a piperazine ring and a thiophene-thienopyrimidine core.

  • The structure suggests potential biological activity.





  • Synthesis Analysis



    • The compound can be synthesized via a three-step protocol.

    • The 1,2,4-triazole derivative is prepared using a simple and efficient procedure.





  • Molecular Structure Analysis



    • The compound’s structure is confirmed by HRMS, IR, 1H, and 13C NMR experiments.

    • It consists of a methyl(thiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione moiety linked to a 2-methoxyphenyl unit via a piperazine ring.





  • Chemical Reactions Analysis



    • The compound’s reactivity and potential reactions are not explicitly reported in the available literature.





  • Physical And Chemical Properties Analysis



    • The compound’s physical properties (e.g., melting point, solubility) are not provided.

    • Its chemical properties (e.g., stability, reactivity) are not explicitly discussed.




  • Scientific Research Applications

    Anticancer Potential

    A key area of application for this compound is in the development of anticancer agents. Research indicates that thieno[3,2-d]pyrimidine derivatives, which share a structural similarity with the specified compound, have been designed and synthesized as putative anticancer agents. These compounds are based on the structure of protein tyrosine kinase inhibitors, showcasing their potential in targeting cancer pathways (H. Min, 2012).

    Enzyme Inhibition for Cancer Treatment

    Another study focuses on the synthesis and characterization of thieno[2,3-d]pyrimidine derivatives as novel selective vascular endothelial growth factor receptor 3 (VEGFR3) inhibitors. These compounds, including variations with a piperazine unit, have shown promise in inhibiting proliferation and migration in cancer cell lines, indicating their potential application in treating metastatic breast cancer (Yang Li et al., 2021).

    Antihypertensive Effects

    Thieno[2,3-d]pyrimidine derivatives have been synthesized and evaluated for antihypertensive effects. These compounds, with (phenylpiperazinyl)alkyl substitution, have been compared to vasodilator standards, indicating their potential as antihypertensive agents. The study suggests that specific substitutions at the phenyl ring and the thiophene and pyrimidinone rings can significantly influence their efficacy as antihypertensive agents (Ronald K. Russell et al., 1988).

    Antimicrobial Activity

    Research into the antimicrobial properties of thieno[2,3-d]pyrimidine derivatives has yielded compounds with significant activity against various strains of bacteria and fungi. This suggests the compound's potential utility in developing new antimicrobial agents, with specific derivatives displaying promising results in preliminary screenings (Mostafa Ahmed et al., 2020).

    Immunomodulatory Effects

    A study synthesizing a new series of 4-N-piperazinyl-thieno[2,3-d]pyrimidines has shown that these compounds possess immunosuppressive activity. The most potent compound from this series exhibited an IC50 value of 66 nM in a Mixed Lymphocyte Reaction (MLR) assay, indicating its potential for further optimization as an immunosuppressive agent (Miyeon Jang et al., 2010).

    Safety And Hazards



    • No specific safety information is available for this compound.

    • As with any novel compound, standard safety precautions should be followed.




  • Future Directions



    • Further studies are needed to explore its biological activity, pharmacokinetics, and potential therapeutic applications.

    • Investigate its interactions with biological targets and evaluate its efficacy.




    Please note that the information provided is based on the available literature, and additional research may yield more insights. 🌟


    properties

    IUPAC Name

    4-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-5-thiophen-2-ylthieno[2,3-d]pyrimidine
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C21H19ClN4S2/c22-16-5-3-15(4-6-16)12-25-7-9-26(10-8-25)20-19-17(18-2-1-11-27-18)13-28-21(19)24-14-23-20/h1-6,11,13-14H,7-10,12H2
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    PAPIOPHQCDRZNX-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1CN(CCN1CC2=CC=C(C=C2)Cl)C3=C4C(=CSC4=NC=N3)C5=CC=CS5
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C21H19ClN4S2
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    427.0 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    4-(4-(4-Chlorobenzyl)piperazin-1-yl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine

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